molecular formula C7H13Cl2N5O2 B2914293 1-(5-Amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride CAS No. 2305253-96-5

1-(5-Amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride

Cat. No. B2914293
M. Wt: 270.11
InChI Key: PPYSMJZTPWQZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(5-Amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride” is a chemical compound with the molecular formula C7H11N5O2 and a molecular weight of 233.66 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides have been synthesized by multistep reactions starting from 4-chloropyridine-3-sulfonamide via N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates which were further converted with hydrazine hydrate to the corresponding 1,2,4-triazole derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy and X-ray crystallography . The extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The extensive hydrogen bonding interactions between the cations and anions contribute greatly to the high density, insensitivity, and thermal stability of similar compounds .

Scientific Research Applications

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

The compound serves as a crucial molecule for preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold. Through a protocol based on ruthenium-catalyzed cycloaddition, a protected version of this triazole amino acid can be developed, demonstrating its utility in synthesizing triazole-containing dipeptides and compounds active as HSP90 inhibitors (Ferrini et al., 2015).

Antimicrobial Activity

The amino and/or hydroxy-substituted cyclic amino group derivatives of this compound exhibit significant antibacterial activity. Through in vitro and in vivo screenings, certain derivatives have shown more activity than enoxacin, indicating the compound's potential in developing new antibacterial agents (Egawa et al., 1984).

Synthesis of Antimicrobial 1,2,4-Triazoles

By synthesizing new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluating their antimicrobial activities, this compound has demonstrated its effectiveness in producing compounds with good or moderate antimicrobial activity against various bacterial strains (Bayrak et al., 2009).

Antioxidant Activity

Derivatives of this compound have shown potent antioxidant activity, surpassing well-known antioxidants like ascorbic acid. This indicates its importance in research focused on developing new antioxidant agents (Tumosienė et al., 2019).

Surface Activity and Antibacterial Effects of Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives from this compound reveals its potential as a precursor for biologically active heterocycles, showcasing both antimicrobial activity and surface activity. This highlights its versatility in scientific research, particularly in developing compounds with dual functionalities (El-Sayed, 2006).

Safety And Hazards

This compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound could involve further exploration of its potential antifungal activity, as well as its potential applications in other areas of research . Further studies could also explore the optimization of its synthesis process .

properties

IUPAC Name

1-(5-amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O2.2ClH/c8-6-9-7(11-10-6)12-2-1-4(3-12)5(13)14;;/h4H,1-3H2,(H,13,14)(H3,8,9,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYSMJZTPWQZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C2=NNC(=N2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Amino-1H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.